

Application Notes and Protocols: The Chemical Reactivity of 4-Morpholinecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Morpholinecarbonitrile

Cat. No.: B073717

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Introduction: A Molecule of Duality

4-Morpholinecarbonitrile (CAS 1530-89-8) is a fascinating heterocyclic compound that presents a landscape of dual reactivity, making it a valuable building block in synthetic and medicinal chemistry.^{[1][2][3]} Its structure marries a saturated morpholine ring with a cyano ($\text{C}\equiv\text{N}$) functional group. This combination is not merely additive; it creates a molecule with distinct electronic characteristics that dictate its interactions with both electron-seeking species (electrophiles) and nucleus-seeking species (nucleophiles).

The morpholine ring, with its ether linkage and tertiary amine, is a common pharmacophore used to enhance potency, modulate pharmacokinetic properties, or act as a structural scaffold in drug discovery.^{[4][5][6]} The nitrile group, on the other hand, is a versatile functional handle, serving as a precursor to amines, carboxylic acids, amides, and ketones.^{[7][8]}

Understanding the reactivity of **4-morpholinecarbonitrile** requires appreciating its key reactive sites:

- **The Electrophilic Nitrile Carbon:** The carbon atom of the cyano group is electron-deficient due to the strong polarization of the carbon-nitrogen triple bond, making it a prime target for nucleophilic attack.^{[7][8]}
- **The Nucleophilic Nitrile Nitrogen:** The nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base and react with strong electrophiles, most notably protons.^[9]

- The Nucleophilic Morpholine Nitrogen: The tertiary amine nitrogen of the morpholine ring also has a lone pair and can react with electrophiles, particularly in acid-base chemistry.

This guide provides an in-depth exploration of these reactive pathways, offering both mechanistic understanding and practical, field-tested protocols for researchers in organic synthesis and drug development.

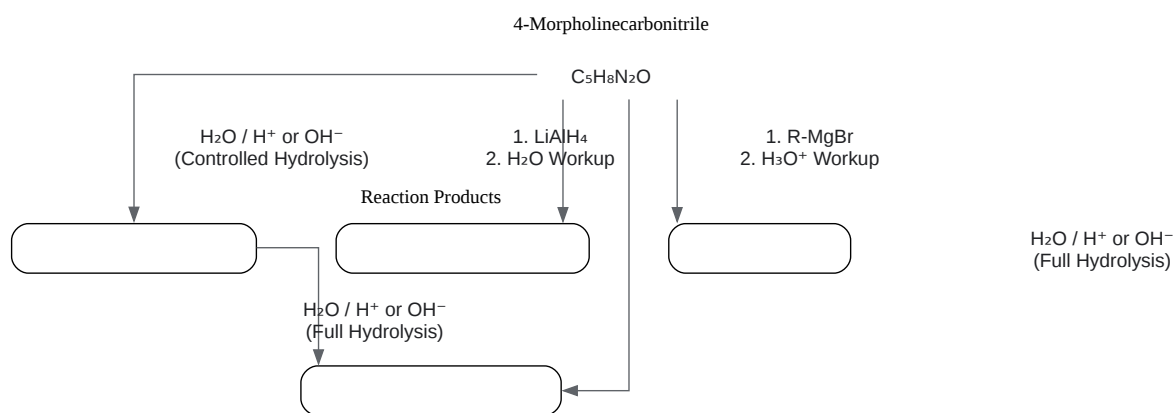
Physicochemical Properties of 4-Morpholinecarbonitrile

Property	Value	Reference
CAS Number	1530-89-8	[2][3][10]
Molecular Formula	C ₅ H ₈ N ₂ O	[1][3][10]
Molecular Weight	112.13 g/mol	[1][3]
Appearance	Clear, colorless liquid	[2]
Density	1.109 g/mL at 25 °C	[1][2][3]
Boiling Point	71-73 °C at 0.6 mmHg	[2][3]
Refractive Index	n _{20/D} 1.473	[1][2][3]

Part 1: Reactions with Nucleophiles at the Nitrile Carbon

The most synthetically useful transformations of **4-morpholinecarbonitrile** involve the addition of nucleophiles to the electrophilic carbon of the nitrile group. These reactions effectively convert the cyano moiety into other valuable functional groups.

Reactivity Overview: Nucleophilic Pathways



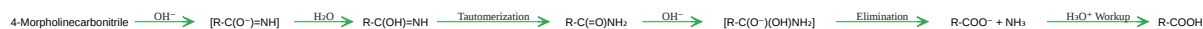
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Caption: Key nucleophilic transformations of **4-morpholinecarbonitrile**.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a cornerstone reaction that can proceed under either acidic or basic conditions to yield a carboxylic acid or, with careful control, be stopped at the intermediate amide stage.^{[1][11]}

Mechanistic Insight (Base-Catalyzed): The base-catalyzed pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.^[8] The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide.^{[7][12]} Under forcing conditions (e.g., prolonged heating), the amide undergoes further hydrolysis to the carboxylate salt, which is protonated during acidic workup to yield the final carboxylic acid.^{[8][13]}



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Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis to Morpholine-4-carboxylic Acid

- Objective: To synthesize morpholine-4-carboxylic acid via complete hydrolysis of **4-morpholinecarbonitrile**.
- Causality: Sodium hydroxide provides the nucleophilic hydroxide ion required to attack the nitrile. Refluxing provides the necessary activation energy for both the initial attack and the subsequent hydrolysis of the intermediate amide. Acidification in the final step is crucial to protonate the carboxylate salt to yield the neutral carboxylic acid product.^[14]
- Materials:
 - **4-Morpholinecarbonitrile** (1.0 eq)
 - Sodium hydroxide (NaOH) pellets (2.5 eq)
 - Deionized water
 - Concentrated hydrochloric acid (HCl)
 - Ethyl acetate
 - Anhydrous magnesium sulfate (MgSO₄)
- Equipment:
 - Round-bottom flask (appropriate size)
 - Reflux condenser
 - Heating mantle with stirrer

- Separatory funnel
- Rotary evaporator
- pH paper or meter
- Procedure:
 - Prepare a 10% (w/v) aqueous solution of NaOH in a round-bottom flask. For every 10.0 g of **4-morpholinecarbonitrile**, use approximately 8.9 g of NaOH in 89 mL of water.
 - Add **4-morpholinecarbonitrile** (1.0 eq) to the NaOH solution.
 - Equip the flask with a reflux condenser and a magnetic stir bar.
 - Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Ammonia gas will evolve during the reaction.^[15] (Caution: Perform in a well-ventilated fume hood).
 - Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-8 hours).
 - Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
 - Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl dropwise with stirring. The product may precipitate.
 - Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
 - Purify the product by recrystallization if necessary.
- Safety: Wear appropriate PPE (lab coat, gloves, safety glasses). NaOH is corrosive. Concentrated HCl is corrosive and has noxious fumes. The reaction evolves ammonia gas, which is toxic and irritant.^[10] Perform all steps in a certified chemical fume hood.

Reduction: Synthesis of 4-(Aminomethyl)morpholine

The reduction of the nitrile group provides a direct route to primary amines, which are highly valuable intermediates. Strong hydride reagents like lithium aluminum hydride (LiAlH_4) are required for this transformation.^[1]

Mechanistic Insight: The reaction proceeds via two sequential nucleophilic additions of a hydride ion (H^-) from LiAlH_4 to the nitrile carbon.^{[8][12]} The first addition breaks one π -bond, forming an intermediate imine-aluminum complex. This complex is still electrophilic and rapidly undergoes a second hydride addition to form a dianion-aluminum complex.^[12] Subsequent aqueous workup protonates the nitrogen atoms to yield the primary amine.

Protocol 2: LiAlH_4 Reduction to 4-(Aminomethyl)morpholine

- Objective: To reduce **4-morpholinecarbonitrile** to its corresponding primary amine.
- Causality: LiAlH_4 is a potent, unhindered source of nucleophilic hydride ions, necessary to reduce the highly stable carbon-nitrogen triple bond. An anhydrous aprotic solvent like THF is essential, as LiAlH_4 reacts violently with protic solvents (like water or alcohols). The careful, reverse-quenching workup (adding the reaction mixture to water) is a safety measure to control the exothermic reaction of excess LiAlH_4 .
- Materials:
 - **4-Morpholinecarbonitrile** (1.0 eq)
 - Lithium aluminum hydride (LiAlH_4) (1.5 eq)
 - Anhydrous tetrahydrofuran (THF)
 - Deionized water
 - 15% (w/v) aqueous NaOH solution
 - Dichloromethane (DCM)
 - Anhydrous sodium sulfate (Na_2SO_4)
- Equipment:

- Three-necked round-bottom flask, oven-dried
- Dropping funnel
- Reflux condenser with a drying tube (CaCl_2)
- Inert atmosphere setup (Nitrogen or Argon)
- Magnetic stirrer and heating mantle
- Ice bath
- Procedure:
 - Set up an oven-dried three-necked flask under an inert atmosphere.
 - In the flask, suspend LiAlH_4 (1.5 eq) in anhydrous THF.
 - Cool the suspension to 0 °C using an ice bath.
 - Dissolve **4-morpholinecarbonitrile** (1.0 eq) in anhydrous THF and add it to the dropping funnel.
 - Add the nitrile solution dropwise to the stirred LiAlH_4 suspension, maintaining the temperature below 10 °C.
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux for 4-6 hours.
 - Monitor the reaction by TLC until completion.
 - Cool the reaction mixture back to 0 °C.
 - Workup (Fieser method): Quench the reaction by the sequential, dropwise addition of:
 - 'x' mL of water (where 'x' is the mass of LiAlH_4 in grams used).
 - 'x' mL of 15% aqueous NaOH.

- '3x' mL of water.
- Stir the resulting granular white precipitate vigorously for 30 minutes.
- Filter the solid (aluminum salts) and wash thoroughly with THF or DCM.
- Combine the filtrate and washes, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude amine.
- Purify by distillation or chromatography as needed.
- Safety: LiAlH_4 is a highly reactive, water-sensitive, and flammable solid. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and generates hydrogen gas. Conduct this protocol with extreme caution in a fume hood, away from ignition sources.

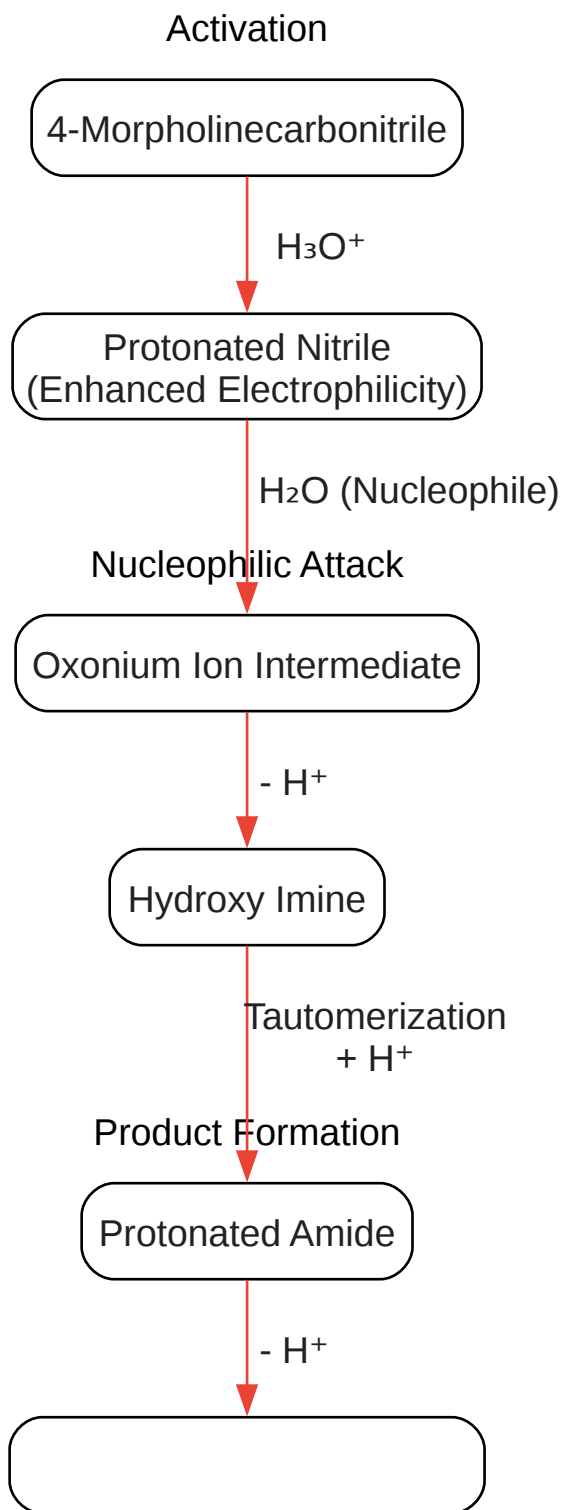
Part 2: Reactions with Electrophiles

While the nitrile carbon is electrophilic, the lone pairs on the two nitrogen atoms confer nucleophilic character to the molecule, allowing for reactions with electrophiles.^{[16][17]}

Acid-Catalyzed Hydrolysis

In contrast to base-catalyzed hydrolysis, the acid-catalyzed mechanism begins with an electrophilic attack.

Mechanistic Insight: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., H_3O^+).^[9] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.^[9] A series of proton transfers and tautomerization steps then leads to the formation of the intermediate amide, which can be further hydrolyzed to the carboxylic acid under the reaction conditions.^{[12][18]}



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Caption: Workflow for acid-catalyzed nitrile hydrolysis.

Protocol 3: Acid-Catalyzed Hydrolysis to Morpholine-4-carboxamide (Controlled)

- Objective: To synthesize the amide by stopping the hydrolysis at the intermediate stage.
- Causality: Concentrated sulfuric acid acts as both the catalyst (proton source) and a dehydrating agent. Using a limited amount of water and lower temperatures compared to full hydrolysis helps to favor the formation of the amide and prevent its subsequent breakdown to the carboxylic acid. The final basic workup neutralizes the acid and isolates the neutral amide product.
- Materials:
 - **4-Morpholinecarbonitrile** (1.0 eq)
 - Concentrated sulfuric acid (H_2SO_4) (2.0 eq)
 - Deionized water
 - Ammonium hydroxide (NH_4OH) solution or NaOH solution
 - Diethyl ether
- Equipment:
 - Beaker or Erlenmeyer flask
 - Ice bath
 - Magnetic stirrer
 - Separatory funnel
- Procedure:
 - Place **4-morpholinecarbonitrile** (1.0 eq) in a beaker and cool to 0-5 °C in an ice bath.
 - With vigorous stirring, slowly add concentrated H_2SO_4 (2.0 eq) dropwise, ensuring the temperature does not rise above 10 °C.

- Once the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
- Monitor the reaction by TLC.
- Pour the reaction mixture slowly onto crushed ice.
- Carefully neutralize the solution by adding an aqueous base (e.g., NH_4OH) until the pH is ~8. The amide product may precipitate.
- Extract the product with diethyl ether or another suitable organic solvent (3x).
- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Recrystallize the crude product to obtain pure morpholine-4-carboxamide.
- Safety: Concentrated sulfuric acid is extremely corrosive. The addition to the nitrile and the quenching on ice are highly exothermic. Always add acid to water/reagents slowly, not the other way around. Perform all operations in a fume hood with appropriate PPE.

Conclusion and Future Directions

4-Morpholinecarbonitrile is a versatile synthetic intermediate whose reactivity is governed by the interplay between its electrophilic nitrile carbon and its nucleophilic nitrogen centers. The protocols outlined here provide reliable methods for converting this building block into key structural motifs—amines, amides, and carboxylic acids—which are prevalent in pharmacologically active compounds.^[19] Further exploration could involve its participation in cycloaddition reactions to form heterocyclic systems like tetrazoles or its use with a wider array of organometallic reagents to generate diverse ketone derivatives, expanding its utility in the synthesis of complex molecular architectures.

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- To cite this document: BenchChem. [Application Notes and Protocols: The Chemical Reactivity of 4-Morpholinecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073717#reaction-of-4-morpholinecarbonitrile-with-electrophiles-and-nucleophiles]

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